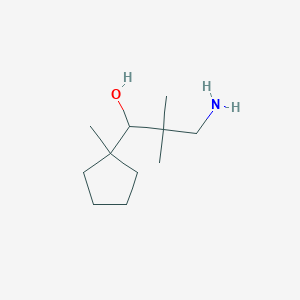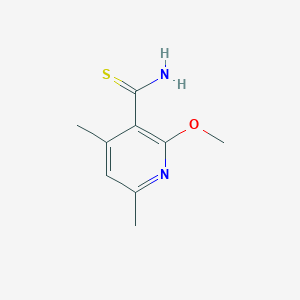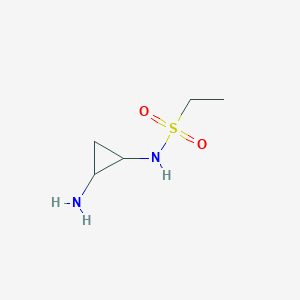
N-(2-Aminocyclopropyl)ethane-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Aminocyclopropyl)ethane-1-sulfonamide is a chemical compound with the molecular formula C₅H₁₂N₂O₂S and a molecular weight of 164.23 g/mol . This compound is characterized by the presence of an aminocyclopropyl group attached to an ethane sulfonamide moiety. It is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Aminocyclopropyl)ethane-1-sulfonamide typically involves the oxidative coupling of thiols and amines. One efficient method is the direct synthesis from thiols and amines using ammonium carbamate as the nitrogen source and methanol as the reaction medium . This method is advantageous as it does not require additional pre-functionalization and de-functionalization steps, thereby streamlining the synthetic route and reducing waste generation.
Industrial Production Methods
Industrial production of sulfonamides, including this compound, often employs microwave irradiation for the direct synthesis from sulfonic acids or their sodium salts . This method is known for its high yield and functional group tolerance. Another common industrial method involves the use of hydrogen peroxide and thionyl chloride for the oxidative conversion of thiol derivatives to sulfonyl chlorides, which are then reacted with amines to form sulfonamides .
Chemical Reactions Analysis
Types of Reactions
N-(2-Aminocyclopropyl)ethane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: Conversion to sulfonyl derivatives.
Reduction: Formation of corresponding amines.
Substitution: Reaction with nucleophiles to form substituted sulfonamides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide and thionyl chloride are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products
Oxidation: Sulfonyl chlorides.
Reduction: Primary amines.
Substitution: Substituted sulfonamides.
Scientific Research Applications
N-(2-Aminocyclopropyl)ethane-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The specific mechanism of action for N-(2-Aminocyclopropyl)ethane-1-sulfonamide is not well-documented. like other sulfonamides, it is likely to interact with biological molecules through its sulfonamide group, potentially inhibiting enzymes or interfering with metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Aminocyclopropyl)ethane-1-sulfonamide
- N-(2-Aminocyclopropyl)ethane-1-sulfonyl chloride
- N-(2-Aminocyclopropyl)ethane-1-sulfonyl fluoride
Uniqueness
This compound is unique due to its specific aminocyclopropyl group, which imparts distinct chemical properties and reactivity compared to other sulfonamides. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C5H12N2O2S |
|---|---|
Molecular Weight |
164.23 g/mol |
IUPAC Name |
N-(2-aminocyclopropyl)ethanesulfonamide |
InChI |
InChI=1S/C5H12N2O2S/c1-2-10(8,9)7-5-3-4(5)6/h4-5,7H,2-3,6H2,1H3 |
InChI Key |
YLKFBXILNUIIRC-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)NC1CC1N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


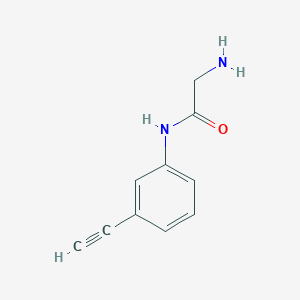
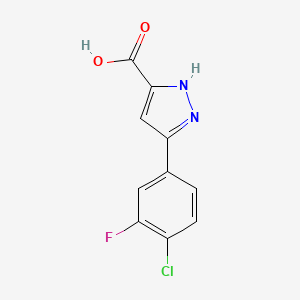
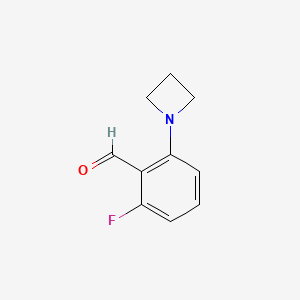
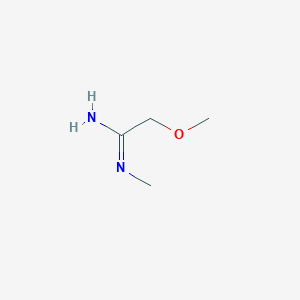
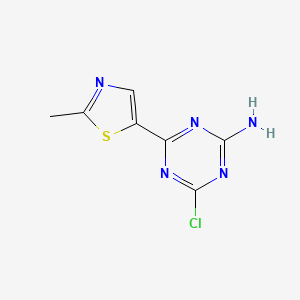
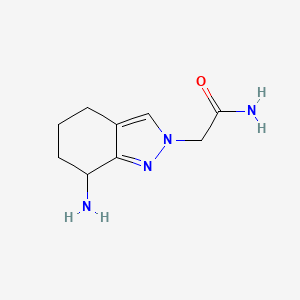
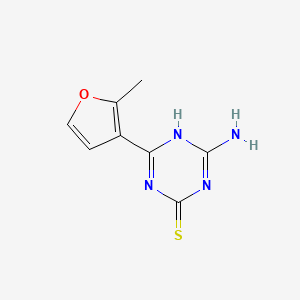
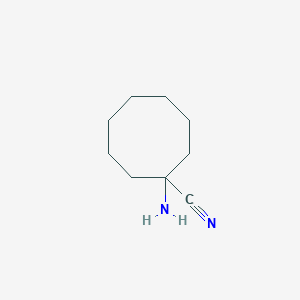
![4-[(Butan-2-yl)amino]butan-2-one](/img/structure/B13169741.png)
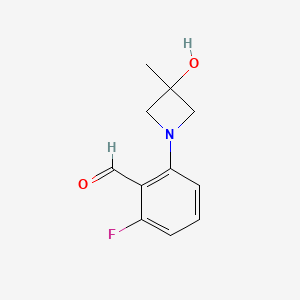
![4-([1-(Bromomethyl)cyclopropyl]methyl)-2-methyl-1,3-thiazole](/img/structure/B13169746.png)

